3-(1H-Pyrazol-3-yl)oxazolidin-2-one
Description
3-(1H-Pyrazol-3-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidin-2-one core substituted at the 3-position with a pyrazole ring. The oxazolidinone scaffold is widely recognized for its utility in medicinal chemistry and materials science due to its structural rigidity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-9(3-4-11-6)5-1-2-7-8-5/h1-2H,3-4H2,(H,7,8) |
InChI Key |
PRIKDTDCCLLICN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=NN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Inhibition of Mutant Isocitrate Dehydrogenase (IDH)
One of the most significant applications of 3-(1H-Pyrazol-3-yl)oxazolidin-2-one derivatives is their role as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in several cancers, including glioma and acute myeloid leukemia (AML). Research has shown that certain oxazolidinone derivatives effectively inhibit the neomorphic activity of mutant IDH proteins, leading to reduced tumor growth and decreased levels of the oncometabolite 2-hydroxyglutarate (2-HG) in preclinical models .
Mechanism of Action
The mechanism involves binding to an allosteric site on the IDH1 enzyme, which alters its activity and inhibits the conversion of isocitrate to alpha-ketoglutarate. This inhibition is crucial as it disrupts the metabolic pathways that cancer cells rely on for growth and proliferation .
Case Studies
In a study involving patient-derived xenograft models, oxazolidinone compounds demonstrated significant antitumor efficacy by maintaining plasma concentrations above the cellular IC50 for extended periods, thereby effectively inhibiting tumor growth .
Antibacterial Activity
Broad-Spectrum Antibacterial Properties
Recent studies have highlighted the antibacterial potential of oxazolidinones, including 3-(1H-Pyrazol-3-yl)oxazolidin-2-one. These compounds exhibit activity against a range of Gram-positive and some Gram-negative bacteria. Notably, they have shown effectiveness against resistant strains such as linezolid-resistant E. coli and S. aureus .
Structure-Uptake Relationship Studies
Research into the structure-activity relationship (SAR) has revealed that modifications to the C-ring of oxazolidinones can enhance their uptake and efficacy against various pathogens. The presence of specific functional groups significantly influences their antibacterial activity, suggesting that careful structural optimization can lead to more potent compounds .
| Compound Type | Activity | Target Pathogens |
|---|---|---|
| Oxazolidinone Derivatives | Antibacterial | E. coli, P. aeruginosa, A. baumannii |
| 3-(1H-Pyrazol-3-yl)oxazolidin-2-one | Anticancer | Mutant IDH1 in glioma, AML |
Anti-inflammatory Applications
Potential Therapeutic Uses
There is emerging evidence suggesting that oxazolidinone derivatives may also possess anti-inflammatory properties. These compounds could modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .
Mechanistic Insights
The anti-inflammatory effects may be attributed to their ability to inhibit specific signaling pathways involved in inflammation. Further research is necessary to elucidate these mechanisms fully and determine the clinical relevance of these findings.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key oxazolidin-2-one derivatives, their substituents, and notable properties:
Key Observations :
- Steric Hindrance: Bulky substituents like benzyl or aryl groups (e.g., in boronic acid derivatives ) may reduce reactivity at the oxazolidinone ring, whereas smaller groups like acryloyl or pyrazole allow for greater conformational flexibility.
- Hydrogen Bonding: The pyrazole’s NH group enables hydrogen-bond donor capacity, a feature absent in non-nitrogenous substituents (e.g., vinyl or hydroxyethyl groups). This property is critical in drug design for target binding .
Reactivity and Stability
- Hydrolytic Stability: Electron-withdrawing groups (e.g., pyrazole, acryloyl) may increase oxazolidinone ring stability against hydrolysis compared to electron-donating substituents (e.g., hydroxyethyl).
- Thermal Stability : Aromatic substituents (e.g., benzyl ) enhance thermal resistance, whereas aliphatic groups may lower decomposition temperatures.
Biological Activity
3-(1H-Pyrazol-3-yl)oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and versatile chemical properties. This compound integrates the structural features of pyrazole and oxazolidinone, making it a candidate for various therapeutic applications, particularly in antibacterial and antifungal domains.
The compound's structure consists of a pyrazole ring fused with an oxazolidinone moiety, which contributes to its unique reactivity and biological functions. The presence of these two functional groups allows for diverse modifications that can enhance its pharmacological properties.
3-(1H-Pyrazol-3-yl)oxazolidin-2-one exhibits its biological activity primarily through interaction with specific molecular targets, such as enzymes or receptors. Notably, derivatives of oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is critical for bacterial growth and reproduction.
Biological Activities
1. Antibacterial Activity
Research indicates that 3-(1H-Pyrazol-3-yl)oxazolidin-2-one demonstrates significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's mechanism involves disrupting protein synthesis, which is essential for bacterial survival.
2. Antifungal Activity
In addition to antibacterial effects, this compound has also been investigated for its antifungal potential. Preliminary findings suggest that it may exhibit activity against certain fungal pathogens, although further studies are needed to establish its efficacy and mechanisms in this area.
3. Enzyme Inhibition
The compound has been explored as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. For instance, studies on related oxazolidinones have highlighted their ability to inhibit IDH1 mutants associated with gliomas and other malignancies .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of oxazolidinone derivatives, including 3-(1H-Pyrazol-3-yl)oxazolidin-2-one, demonstrated that modifications in the molecular structure could significantly enhance antibacterial potency against resistant strains of Staphylococcus aureus. The most potent derivatives showed minimum inhibitory concentrations (MICs) lower than those of established antibiotics like linezolid .
Case Study 2: Anticancer Activity
In preclinical models, 3-(1H-Pyrazol-3-yl)oxazolidin-2-one was evaluated for its ability to inhibit tumor growth in xenograft models of IDH1 mutant gliomas. The results indicated a substantial reduction in tumor size and a significant decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), highlighting its potential as an anticancer agent .
Data Summary
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
Brominated derivatives of 3-(1H-pyrazol-3-yl)oxazolidin-2-one serve as intermediates for Pd-catalyzed cross-coupling. For example, 4-bromopyrazole-substituted azetidines undergo coupling with organoboronic acids under optimized conditions (Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C), achieving up to 94% yield . Key observations:
-
Regioselectivity : Reactions favor substitution at the pyrazole C-5 position due to steric and electronic factors.
-
Catalytic Efficiency : Pd(PPh₃)₄ outperforms Pd(OAc)₂ or Pd(dba)₂ in polar aprotic solvents .
Condensation and Cyclization Reactions
The oxazolidinone ring participates in condensation with aldehydes or ketones:
-
Hydrazine Cyclization : Hydrazine hydrate reacts with α,β-unsaturated ketones to form pyrazole rings, as demonstrated in 1,8-naphthyridine hybrids (yields: 75–85%) .
-
Microwave-Assisted Synthesis : Cyclocondensation with 4-chlorophenacyl bromide under microwave irradiation produces 1,3-thiazoles in 85–96% yield .
Functional Group Modifications
A. Fluorination :
-
Introduction of fluoromethyl groups via nucleophilic substitution (e.g., KF/18-crown-6) improves metabolic stability. For example, fluoromethyl-oxazolidinone derivatives show 5-fold lower in vitro clearance vs non-fluorinated analogs .
B. Oxazolidinone Ring Opening :
-
Basic conditions (e.g., NaOH/EtOH) cleave the oxazolidinone ring, yielding primary amines. This pathway is critical in metabolite formation .
Spectroscopic Characterization
Key NMR signals for reaction monitoring:
-
¹H-NMR : Pyrazole protons resonate at δ 6.29–7.72 ppm; oxazolidinone methylene protons appear as doublets (δ 4.28–4.55 ppm) .
-
¹⁵N HMBC : Correlations confirm nitrogen connectivity (e.g., pyrazole N-1′ at δ –163.5 ppm) .
Stability Under Physiological Conditions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1H-pyrazol-3-yl)oxazolidin-2-one derivatives, and how can reaction efficiency be optimized?
- Methodology : Derivatives are often synthesized via visible-light-promoted oxo-sulfonylation of ynamides with sulfonic acids or multi-step coupling reactions. For example, yields for 3-(2-tosylheptanoyl)oxazolidin-2-one derivatives range from 15% to 83%, depending on substituents and reaction conditions .
- Optimization : Adjusting catalysts (e.g., palladium complexes for Suzuki couplings), solvent polarity, and light intensity in photochemical reactions can improve yields. Low yields in some cases (e.g., 15% for 3-(2-(4-methoxyphenyl)vinyl) derivatives) suggest competing side reactions, necessitating purification via column chromatography .
Q. How can NMR and HRMS data be interpreted to confirm the structure of oxazolidin-2-one derivatives?
- NMR Analysis :
- 1H NMR : Look for characteristic signals: oxazolidinone ring protons (δ 3.5–4.5 ppm), pyrazole protons (δ 6.5–8.0 ppm), and sulfonyl/tosyl groups (δ 2.4–2.6 ppm for CH3) .
- 13C NMR : Oxazolidinone carbonyl carbons appear at δ 155–160 ppm; pyrazole carbons resonate at δ 100–150 ppm .
- HRMS Validation : Match experimental m/z values with theoretical molecular ion peaks (e.g., [M+H]+ or [M+Na]+). For example, 3-(2-(4-methoxyphenyl)-2-tosylacetyl)oxazolidin-2-one shows HRMS (ESI) m/z 390.1013 (calc. 390.1011) .
Q. What crystallographic tools are recommended for resolving structural ambiguities in oxazolidinone derivatives?
- Software : Use SHELX (e.g., SHELXL for refinement) and WinGX for data processing and visualization. These tools are validated for small-molecule crystallography and handle anisotropic displacement parameters effectively .
- Workflow : After data collection, apply direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) and validation using ORTEP for thermal ellipsoid visualization .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., R-configuration) in oxazolidinone intermediates be controlled during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one) to preserve stereochemistry during coupling reactions .
- Catalytic Asymmetry : Employ palladium catalysts with chiral ligands (e.g., ferrocenyl phosphines) in Suzuki-Miyaura couplings to achieve >80% enantiomeric excess .
Q. What strategies address contradictory data in reaction yields or spectroscopic results across studies?
- Case Example : Discrepancies in yields for 3-(2-tosylacetyl) derivatives (20% vs. 83%) may arise from solvent choice (DMSO vs. dioxane) or catalyst loading .
- Resolution : Conduct control experiments to isolate variables (e.g., temperature, light exposure). Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to rule out impurities .
Q. How can computational chemistry aid in predicting reactivity or binding properties of 3-(1H-pyrazol-3-yl)oxazolidin-2-one derivatives?
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., sigma-2 receptors) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing photochemical reactivity .
- Data Sources : PubChem (CIDs) and InChI keys (e.g., NXJWGXQDKPXJHE-UHFFFAOYSA-N) provide reference structures for simulations .
Methodological Challenges and Solutions
Q. What are the limitations of X-ray crystallography for oxazolidinone derivatives, and how can they be mitigated?
- Challenges : Poor crystal quality due to flexible substituents (e.g., hydroxymethyl groups) .
- Solutions :
- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection.
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement .
Q. How can researchers reconcile low yields in multi-step syntheses of complex derivatives?
- Case Study : A 16% yield for (Z)-3-(1-phenylvinyl)oxazolidin-2-one derivatives can be improved by:
- Microwave Assistance : Reduce reaction time and side-product formation.
- Flow Chemistry : Enhance mixing and heat transfer in photochemical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
